molecular formula C15H20BNO7 B7954147 Ethyl 4-hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 4-hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7954147
M. Wt: 337.13 g/mol
InChI Key: MBFCFRKZAKLYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with hydroxyl, nitro, and tetramethyl-1,3,2-dioxaborolan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the nitration of ethyl 4-hydroxybenzoate followed by subsequent reactions to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve nucleophiles such as amines or halides under specific conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology: In biological research, Ethyl 4-hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can serve as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

  • Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Properties

IUPAC Name

ethyl 4-hydroxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO7/c1-6-22-13(19)9-7-10(12(18)11(8-9)17(20)21)16-23-14(2,3)15(4,5)24-16/h7-8,18H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFCFRKZAKLYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.